{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone
Description
The compound {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone is a synthetic small molecule characterized by a piperazine core substituted with a 4-chlorophenylsulfonyl group and a 2,5-dimethylthiazole moiety linked via a methanone bridge.
Properties
Molecular Formula |
C16H18ClN3O3S2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-11-15(18-12(2)24-11)16(21)19-7-9-20(10-8-19)25(22,23)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
CLUWJAIBIBFUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Piperazine (1.0 equivalent), 4-chlorobenzenesulfonyl chloride (1.1 equivalents)
-
Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) or triethylamine (TEA)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
-
Procedure :
-
Piperazine is dissolved in anhydrous DCM under nitrogen atmosphere.
-
4-Chlorobenzenesulfonyl chloride is added dropwise, followed by DIPEA.
-
The reaction is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
-
The product is precipitated by adjusting the pH to 2–3 with hydrochloric acid, filtered, and washed with cold ethanol.
-
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity | >95% (HPLC) | |
| Key Characterization | m/z 316.03 [M+H]⁺ (ESI-MS) |
Preparation of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid
The thiazole moiety is synthesized via the Hantzsch thiazole condensation, leveraging thiourea and α-haloketone precursors.
Hantzsch Thiazole Synthesis
-
Reagents :
-
Thiourea (1.0 equivalent)
-
3-Chloro-2,4-pentanedione (1.2 equivalents)
-
-
Procedure :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 65–75% | |
| Melting Point | 158–160°C | |
| Key Characterization | IR: 1695 cm⁻¹ (C=O stretch) |
Coupling of 4-[(4-Chlorophenyl)sulfonyl]piperazine and 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid
The final step involves forming the methanone bridge via an amide coupling reaction.
Activation and Coupling
-
Coupling Agent : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 equivalents).
-
Base : DIPEA (3.0 equivalents)
-
Procedure :
-
2,5-Dimethyl-1,3-thiazole-4-carboxylic acid is activated with HATU and DIPEA in DMF for 10 minutes.
-
4-[(4-Chlorophenyl)sulfonyl]piperazine is added, and the mixture is stirred for 12–18 hours.
-
The product is isolated via extraction with ethyl acetate, followed by column chromatography (silica gel, 3:7 ethyl acetate/hexane).
-
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 60–70% | |
| Purity | >98% (HPLC) | |
| Key Characterization | NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3H, CH3), 2.58 (s, 3H, CH3), 3.20–3.45 (m, 8H, piperazine) |
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-derived method utilizes polymer-supported reagents to enhance yield and reduce purification steps:
-
Resin : Wang resin functionalized with the thiazole carboxylic acid.
-
Coupling : Piperazine sulfonamide is reacted with the resin-bound acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Cleavage : Trifluoroacetic acid (TFA) in DCM releases the product.
Critical Analysis of Methodologies
Solvent and Base Selection
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Structure
The structure of the compound features a piperazine ring substituted with a sulfonyl group and aromatic rings. The presence of the thiazole moiety contributes to its biological activity.
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its sulfonyl group enhances reactivity in various organic reactions, making it a valuable reagent for synthetic chemists.
Biology
Due to its structural features, the compound has applications in biological research:
- Enzyme Inhibition Studies : The sulfonyl group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding Studies : Its ability to bind to various receptors makes it useful for pharmacological research.
Pharmaceutical Development
The compound has shown promise in developing new therapeutic agents. Its structural characteristics suggest potential applications in:
-
Antimicrobial Agents : Research indicates that similar compounds exhibit significant antibacterial properties against various strains of bacteria.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Example A E. coli 12 µg/mL Example B S. aureus 10 µg/mL Example C P. aeruginosa 15 µg/mL
Case Study 1: Antibacterial Activity
Research conducted on piperazine derivatives demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenylsulfonyl group was found to enhance these effects significantly.
Case Study 2: Enzyme Interaction
A study investigating the interaction of sulfonamide-containing compounds with specific enzymes revealed that they could effectively inhibit enzyme activity, leading to potential therapeutic applications in treating diseases involving enzyme dysregulation.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares the target compound with structurally related molecules described in the evidence:
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |
|---|---|---|---|---|
| {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone (Target) | C₁₇H₁₉ClN₂O₂S | 350.9* | - 4-Chlorophenylsulfonyl on piperazine - 2,5-Dimethylthiazole |
Planar thiazole; sulfonyl group enhances polarity and potential hydrogen-bonding capacity |
| 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone () | C₁₇H₁₉ClN₂O₂S | 350.9 | - 4-Chlorophenyl on hydroxyl-piperidine - 2,5-Dimethylthiazole |
Hydroxyl group increases hydrophilicity; piperidine vs. piperazine alters basicity |
| 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-pyrazolyl]thiazole () | C₂₈H₂₀ClF₂N₇S | 568.0 | - 4-Chlorophenyl and fluorophenyl groups - Triazole and pyrazole substituents |
Isostructural triclinic crystals; fluorophenyl groups introduce steric and electronic effects |
*Molecular weight inferred from due to structural similarity.
Structural and Functional Divergences
Core Heterocycle Differences: The target compound’s piperazine core (vs. The sulfonyl group further enhances polarity compared to the hydroxyl group in ’s analog . In , triazole-pyrazole-thiazole hybrids exhibit fluorophenyl substituents, which may enhance metabolic stability and membrane permeability relative to the target compound’s chlorophenyl group .
Crystallographic Behavior :
- Compounds in crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. Their near-planar conformations contrast with the target compound’s likely three-dimensional sulfonyl-piperazine-thiazole architecture, which could affect packing efficiency and solubility .
Electronic Effects :
- The sulfonyl group in the target compound is a stronger electron-withdrawing group than the hydroxyl or fluorophenyl groups in analogs. This may reduce electron density on the thiazole ring, influencing reactivity in substitution or coupling reactions .
Computational and Experimental Analysis
- Crystallographic Software : SHELX () is widely used for resolving structures of related compounds, suggesting that the target’s crystal structure (if determined) would follow similar refinement protocols .
Biological Activity
The compound {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone is a synthesized derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological effects, synthesis methods, and various biological assays conducted to evaluate its efficacy.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole moieties. The general procedure includes:
-
Preparation of the Piperazine Derivative :
- Start with 4-chlorophenylsulfonyl chloride and piperazine in a suitable solvent.
- Control the pH and monitor the reaction using Thin Layer Chromatography (TLC).
-
Formation of the Thiazole Moiety :
- Combine 2,5-dimethylthiazole with the synthesized piperazine derivative.
- Employ appropriate coupling agents to facilitate the bond formation.
-
Purification :
- The final product is purified via recrystallization or chromatography.
Antibacterial Activity
The synthesized compound has been evaluated for its antibacterial properties against various strains. The results indicate:
- Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Observed against other tested strains.
The antibacterial activity is quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration that inhibits visible growth of bacteria.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was assessed, particularly focusing on:
- Acetylcholinesterase (AChE) : Important for neurological applications.
- Urease : Inhibition can be beneficial in treating urease-related disorders.
The compound exhibited significant inhibitory activity against both enzymes, with IC50 values indicating strong potency compared to standard inhibitors.
BSA Binding Studies
Binding interactions with Bovine Serum Albumin (BSA) were investigated to understand the pharmacokinetics and bioavailability:
- High Affinity : The compound demonstrated strong binding affinity to BSA, suggesting potential for effective delivery in biological systems.
Research Findings and Case Studies
Several studies have been conducted to further explore the pharmacological potential of this compound:
- In Silico Studies : Molecular docking studies revealed favorable interactions with target proteins, indicating possible mechanisms of action.
-
Case Study Examples :
- A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of this compound exhibited notable anti-inflammatory and anticancer activities alongside their antibacterial effects .
- Another research highlighted its role in modulating enzyme activities relevant to metabolic disorders, showcasing its versatility as a therapeutic agent .
Summary of Key Findings
| Biological Activity | Observations |
|---|---|
| Antibacterial | Moderate to strong activity against S. typhi and B. subtilis |
| AChE Inhibition | Significant inhibitory effect with promising IC50 values |
| Urease Inhibition | Strong inhibitory activity noted |
| BSA Binding | High binding affinity indicating good bioavailability |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative and a functionalized thiazole moiety. Key steps include:
- Sulfonylation : Reacting 4-chlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperazine intermediate .
- Carbonyl linkage : Using a coupling agent like EDCI/HOBt to attach the 2,5-dimethylthiazole-4-carboxylic acid to the sulfonyl-piperazine intermediate .
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) ensures high purity, followed by recrystallization from ethanol .
Critical parameters : Reaction temperatures (0–25°C for sulfonylation), solvent selection (DCM for sulfonylation, DMF for amide coupling), and stoichiometric control to minimize byproducts .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, e.g., distinguishing piperazine C-H signals (δ 3.2–3.8 ppm) and thiazole methyl groups (δ 2.4–2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 452.0842) and detects isotopic patterns for chlorine .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) functional groups .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How can computational chemistry tools like Multiwfn and SHELX aid in studying this compound’s electronic properties and crystallographic behavior?
- Multiwfn :
- SHELX :
Case study : SHELXL refinement of a related piperazine-thiazole derivative achieved an R factor of 0.039, demonstrating precision in resolving torsional angles .
Advanced: What strategies can address discrepancies in biological activity data across different assay systems for this compound?
- Assay standardization :
- Metabolic stability testing : Evaluate cytochrome P450 interactions (CYP3A4/2D6) using liver microsomes to explain potency drops in vivo .
- Molecular docking : Perform AutoDock Vina simulations against target proteins (e.g., BCL-2) to validate binding modes and reconcile IC₅₀ discrepancies .
Example : A 10-fold difference in IC₅₀ values between enzyme-linked and cell-based assays was resolved by identifying serum protein binding effects via equilibrium dialysis .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Piperazine modifications :
- Thiazole substitutions :
- Replace 2,5-dimethyl with 4-ethoxy to improve solubility (e.g., >5 mg/mL in PBS) while maintaining target affinity .
- Biological testing :
- Use radioligand binding assays (e.g., ³H-labeled ligands for serotonin receptors) to quantify subtype selectivity .
Data-driven example : A 4-methylpiperazine analog showed 3× higher BCL-2 inhibition (IC₅₀ = 12 nM vs. 35 nM for the parent compound) .
Advanced: What crystallographic challenges arise during X-ray analysis of this compound, and how are they resolved?
- Disorder in sulfonyl groups : SHELXL’s PART instruction partitions disordered atoms, while SIMU/SADI restraints maintain geometry .
- Thermal motion artifacts : Apply TLS (Translation-Libration-Screw) models to refine anisotropic displacement parameters for the thiazole ring .
- Twinned crystals : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections, achieving a BASF parameter of 0.32 for a twinned dataset .
Case study : A related compound required 12 TLS groups to achieve a final R₁ of 0.042, highlighting the need for advanced refinement techniques .
Advanced: How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
- Frontier molecular orbitals (FMOs) :
- ESP-derived charges :
Validation : Multiwfn-generated Fukui indices (ƒ⁺ = 0.12 for C-2 of thiazole) align with regioselective alkylation observed in derivatization experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
